4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]-2,3-dioxopiperazine-1-carboxamide
Description
4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]-2,3-dioxopiperazine-1-carboxamide is a synthetic organic compound with a complex structure. It is characterized by the presence of a piperazine ring, which is a common motif in medicinal chemistry due to its versatility and biological activity. The compound also contains functional groups such as methoxy, methylsulfanyl, and carboxamide, which contribute to its unique chemical properties.
Properties
IUPAC Name |
4-ethyl-N-(2-methoxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O4S/c1-4-15-6-7-16(12(18)11(15)17)13(19)14-9-10(20-2)5-8-21-3/h10H,4-9H2,1-3H3,(H,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXAESVTAQESEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(CCSC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps. One common approach is to start with the piperazine ring and introduce the various substituents through a series of reactions. For example, the ethyl group can be introduced via an alkylation reaction, while the methoxy and methylsulfanyl groups can be added through nucleophilic substitution reactions. The carboxamide group is usually introduced through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane, ethanol, and water, while catalysts such as palladium on carbon may be employed to facilitate certain reactions.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the piperazine ring can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl groups produces alcohols.
Scientific Research Applications
4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]-2,3-dioxopiperazine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]-2,3-dioxopiperazine-1-carboxamide
- 4-methyl-N-[2-methoxy-4-(methylsulfanyl)butyl]-2,3-dioxopiperazine-1-carboxamide
- 4-ethyl-N-[2-methoxy-4-(ethylsulfanyl)butyl]-2,3-dioxopiperazine-1-carboxamide
Uniqueness
The uniqueness of 4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]-2,3-dioxopiperazine-1-carboxamide lies in its specific combination of functional groups and the resulting chemical properties. The presence of both methoxy and methylsulfanyl groups, along with the piperazine ring, gives it distinct reactivity and potential biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
